Khk-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of Khk-IN-4 involves several synthetic routes and reaction conditions. One method involves the use of specific reagents and solvents to achieve the desired compound. The preparation method for in vivo formula includes dissolving the drug in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water . Industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized under controlled laboratory conditions to ensure purity and efficacy .

Chemical Reactions Analysis

Khk-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can be oxidized to form different derivatives, which can be further analyzed for their biological activity .

Scientific Research Applications

Khk-IN-4 has a wide range of scientific research applications. It is primarily used in the study of fructose metabolism diseases, such as nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and type 2 diabetes . The compound is also used in various biochemical assays to study the inhibition of ketohexokinase and its effects on fructose metabolism . Additionally, this compound is used in the development of therapeutic agents targeting metabolic disorders .

Mechanism of Action

Khk-IN-4 exerts its effects by inhibiting the activity of ketohexokinase. This enzyme is involved in the initial step of fructose metabolism, where it phosphorylates fructose to fructose-1-phosphate . By inhibiting this enzyme, this compound reduces the production of fructose-1-phosphate, thereby decreasing hepatic lipogenesis and increasing insulin sensitivity. This mechanism is particularly beneficial in improving glycemic control in individuals with type 2 diabetes .

Comparison with Similar Compounds

Khk-IN-4 is compared with other similar compounds, such as novel cyanopyridine compounds, which also act as ketohexokinase inhibitors . These compounds share a similar mechanism of action but differ in their chemical structure and efficacy. This compound is unique due to its specific inhibition of ketohexokinase and its potential therapeutic applications in metabolic disorders . Other similar compounds include various ketohexokinase inhibitors used in the treatment of metabolic diseases .

Biological Activity

Khk-IN-4 is a compound that has garnered attention for its potential biological activities, particularly in relation to the ketohexokinase (KHK) enzyme family. This article delves into the biological activity of this compound, examining its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Overview of Ketohexokinase (KHK)

Ketohexokinase is an enzyme that catalyzes the phosphorylation of fructose to fructose-1-phosphate, a critical step in fructose metabolism. There are two isoforms of KHK: KHK-A and KHK-C. KHK-C is primarily expressed in the liver and is responsible for fructose metabolism, while KHK-A is more widely distributed across various tissues and has been implicated in other biological functions beyond energy metabolism .

This compound acts as an inhibitor of KHK, specifically targeting the ATP-binding site or the fructose-binding site of the enzyme. This inhibition can disrupt normal fructose metabolism, potentially leading to altered cellular signaling pathways and metabolic processes. The structural insights from crystallographic studies have facilitated the rational design of this compound, enhancing its potency as a KHK inhibitor .

Antitumor Activity

Recent studies have indicated that this compound may exhibit antitumor properties by modulating the sensitivity of cancer cells to various treatments. For instance, overexpression of KHK-C has been shown to increase sensitivity to l-sorbose treatment in hepatocellular carcinoma cell lines (Huh7 and HepG2), leading to elevated levels of apoptosis . This suggests that this compound's inhibition of KHK could enhance the efficacy of existing cancer therapies.

Impact on Cell Proliferation

Research has demonstrated that KHK-A plays a role in promoting cell proliferation by phosphorylating specific proteins involved in nucleic acid synthesis. Inhibition by this compound may disrupt these pathways, potentially leading to reduced tumor growth and proliferation rates in cancerous tissues .

Case Studies

Case Study 1: Hepatocellular Carcinoma

In a controlled study involving hepatocellular carcinoma cell lines, the application of this compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls. The study highlighted the potential of this compound as a therapeutic agent in combination with l-sorbose treatment, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Fructose Metabolism Disruption

Another investigation focused on the effects of this compound on fructose metabolism in liver cells. The results indicated that inhibition of KHK led to decreased fructose flux through glycolysis, suggesting that this compound could be beneficial in conditions characterized by excessive fructose intake or metabolic disorders related to fructose metabolism .

Data Tables

| Study | Cell Line | Treatment | Outcome |

|---|---|---|---|

| Hepatocellular Carcinoma | Huh7 | This compound + l-sorbose | Increased apoptosis and reduced viability |

| Fructose Metabolism Disruption | HepG2 | This compound | Decreased glycolytic flux |

Properties

Molecular Formula |

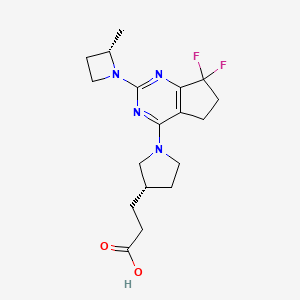

C18H24F2N4O2 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

3-[(3S)-1-[7,7-difluoro-2-[(2S)-2-methylazetidin-1-yl]-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]pyrrolidin-3-yl]propanoic acid |

InChI |

InChI=1S/C18H24F2N4O2/c1-11-5-9-24(11)17-21-15-13(4-7-18(15,19)20)16(22-17)23-8-6-12(10-23)2-3-14(25)26/h11-12H,2-10H2,1H3,(H,25,26)/t11-,12-/m0/s1 |

InChI Key |

AIYUIFPRCKEHOE-RYUDHWBXSA-N |

Isomeric SMILES |

C[C@H]1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CC[C@@H](C4)CCC(=O)O |

Canonical SMILES |

CC1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CCC(C4)CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.